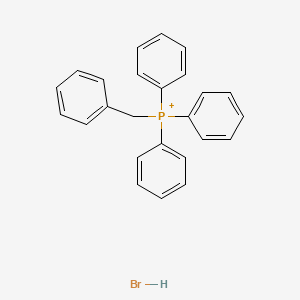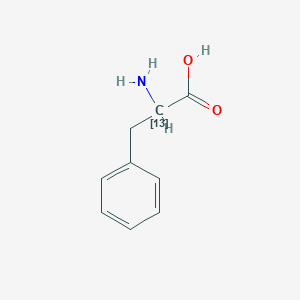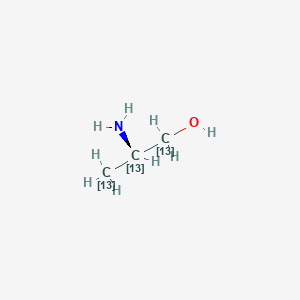
Chloropentaammineruthenium(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(III) chloride can be synthesized through the reaction of ruthenium(III) chloride with ammonia in the presence of hydrochloric acid. The general reaction is as follows: [ \text{RuCl}_3 + 5\text{NH}_3 + \text{HCl} \rightarrow [\text{Ru}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 ]
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled reaction of ruthenium(III) chloride with ammonia under specific temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Chloropentaammineruthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes.
Scientific Research Applications
Chloropentaammineruthenium(III) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules such as DNA and proteins.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with and damage cancer cells.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of chloropentaammineruthenium(III) chloride involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to changes in their structure and function. This interaction can result in the generation of reactive oxygen species, which can cause cellular damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Chloropentaammineruthenium(III) chloride can be compared with other similar compounds such as:
Hexaammineruthenium(III) chloride: This compound has six ammonia ligands and is used in similar applications but has different redox properties.
Pyridine pentammineruthenium(III) chloride: This compound contains pyridine as a ligand and has distinct chemical properties and applications.
Ruthenium(III) chloride: The parent compound from which this compound is derived, used in various catalytic and synthetic applications.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
Cl3H15N5Ru |
|---|---|
Molecular Weight |
292.6 g/mol |
IUPAC Name |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChI Key |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)





![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

